CID 170997577
Description
Chromic acetate, also known as chromium(III) acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is commonly encountered as a green or blue-green solid and is soluble in water. It is a member of a family of salts where the cation has the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, and it is often associated with various anions such as chloride and nitrate .
Properties
Molecular Formula |
C6H9CrO6-3 |
|---|---|
Molecular Weight |
229.13 g/mol |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/p-3 |
InChI Key |
RNYGFMAGXOZVNR-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromic acetate is typically prepared by the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which leads to the rapid precipitation of chromic acetate as a bright red powder. The reaction can be summarized as follows:
[ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^{-} + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromic acetate is produced by adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle. The mixture is heated while stirring to 70-80°C for about 6 hours. After the reaction, the mixture is cooled, and the resulting crystals are separated, dried, and screened to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Chromic acetate undergoes various types of chemical reactions, including:
Oxidation: Chromic acetate can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) acetate.
Substitution: Ligands in chromic acetate can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc is commonly used as a reducing agent.
Substitution: Ligand substitution reactions often involve the use of other acetate or chloride ligands.
Major Products
Oxidation: Chromium(III) oxide.
Reduction: Chromium(II) acetate.
Substitution: Various substituted chromium complexes.
Scientific Research Applications
Chromic acetate has several applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other chromium compounds.
Biology: It is used in studies involving the interaction of chromium with biological molecules.
Medicine: Research is ongoing into its potential use in treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and as a mordant in textile dyeing
Mechanism of Action
The mechanism of action of chromic acetate involves its ability to form coordination complexes with various ligands. The chromium centers in chromic acetate are octahedrally coordinated, and the compound can interact with other molecules through ligand exchange and redox reactions. The molecular targets and pathways involved include the formation of stable complexes with organic and inorganic ligands, which can influence various chemical and biological processes .
Comparison with Similar Compounds
Chromic acetate can be compared with other similar compounds such as:
Chromium(II) acetate: This compound features a quadruple bond between two chromium atoms and is used as a reducing agent.
Iron(III) acetate: Similar in structure to chromic acetate, but with iron as the central metal.
Manganese(III) acetate: Another similar compound with manganese as the central metal.
Chromic acetate is unique due to its distinctive structure, which features octahedral chromium(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands .
Q & A
How to formulate a research question for studying CID 170997577?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or PICO (Problem, Intervention, Comparison, Outcome) to structure your question. For example:
- Population: What biological or chemical systems are affected by this compound?
- Intervention: How does this compound modulate specific receptors or pathways?
- Comparison: Compare its efficacy with structurally analogous compounds.
- Outcome: Define measurable endpoints (e.g., binding affinity, toxicity thresholds).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. What are key considerations in experimental design for this compound?
- Methodological Answer :
- Reproducibility : Detail synthesis protocols, purity verification (e.g., NMR, HPLC), and environmental controls (temperature, pH).
- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls.
- Variables : Standardize concentrations, exposure times, and biological replicates.
- Data Integrity : Use blinding for subjective measurements and validate assays with established reference compounds .
Q. How to conduct a comprehensive literature review for this compound?
- Methodological Answer :
- Databases : Search PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., This compound AND [mechanism OR synthesis]).
- Citation Tracking : Use "Cited by" features to identify recent studies and review articles.
- Critical Appraisal : Prioritize peer-reviewed journals; exclude non-academic sources (e.g., ).
- Gaps Identification : Note contradictions in reported mechanisms or data reproducibility .
Advanced Research Questions
Q. How to address contradictory data in studies involving this compound?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental conditions (e.g., assay type, cell lines, compound purity).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to quantify heterogeneity.
- Validation Experiments : Replicate conflicting results under standardized protocols and include orthogonal assays (e.g., kinetic vs. equilibrium binding studies) .
Q. What advanced statistical methods are appropriate for analyzing this compound’s properties?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to resolve complex interactions in omics datasets (e.g., metabolomics).
- Bayesian Inference : Model dose-response relationships with uncertainty quantification.
- Machine Learning : Train classifiers to predict structure-activity relationships (SAR) using molecular descriptors (e.g., QSAR models) .
Q. How to integrate interdisciplinary approaches in this compound research?
- Methodological Answer :
- Collaborative Frameworks : Combine chemical synthesis with computational modeling (e.g., molecular dynamics simulations) and in vivo validation.
- Cross-Disciplinary Journals : Target journals like ACS Central Science or Nature Communications that emphasize interdisciplinary work.
- Unified Data Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing across fields .
Data Presentation and Publication Guidelines
Q. How to structure the "Results" section for studies on this compound?
- Methodological Answer :
- Hierarchical Organization : Group findings by theme (e.g., in vitro efficacy, in vivo toxicity).
- Visual Clarity : Use heatmaps for high-throughput data and dose-response curves for IC₅₀/EC₅₀ values.
- Supplemental Material : Include raw spectra, crystallographic data, and statistical code in supporting information .
Q. What ethical standards apply to research involving this compound?
- Methodological Answer :
- Conflict of Interest : Disclose funding sources or patents related to the compound.
- Data Transparency : Share negative results to avoid publication bias.
- Compliance : Follow institutional review board (IRB) guidelines for animal/human studies .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
